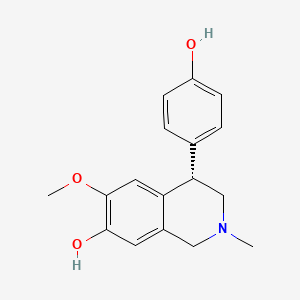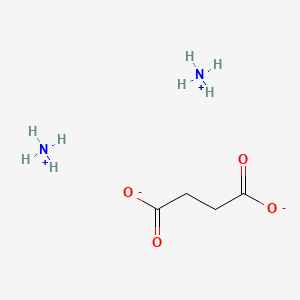
Ammonium succinate
Übersicht
Beschreibung
Ammonium succinate is a water-soluble, colorless crystal used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters . It is also used in foods as a sequestrant, buffer, and a neutralizing agent . Succinic acid, from which ammonium succinate is derived, is a precursor to some polyesters and a component of some alkyd resins .
Synthesis Analysis
Ammonium succinate can be prepared from succinic acid and amines as small molecule shale swelling inhibitor . For example, a series of ammonium-succinic salts (ASS) was prepared from succinic acid and tetraethylenepentamine with the ratio of acid group to amine group 1:2 . Another synthesis method involves using a freshly saturated solution of salt, a recycled filtrate is used, generating ammonium succinate with a content mass of 99.8% .
Molecular Structure Analysis
The molecular formula of ammonium succinate is C4H4O4.2H4N . The molecular weight is 152.1491 . The IUPAC Standard InChI is InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 .
Chemical Reactions Analysis
Ammonium ion is formed by the reaction between acids and aqueous ammonia . The ammonium ion behaves chemically like the ions of the alkali metals, particularly potassium ion, which is almost the same size . All ammonium salts are white and soluble .
Physical And Chemical Properties Analysis
Ammonium succinate is a water-soluble, colorless crystal . It is readily formed in prebiotic experiments and is essential in chemical evolution processes as starting materials for more complex molecules’ formation .
Wissenschaftliche Forschungsanwendungen
Biodegradable Plastics Production
Ammonium succinate serves as a precursor for the production of biodegradable plastics . It is used in the synthesis of polybutylene succinate (PBS), a biodegradable polymer that is gaining attention as an eco-friendly alternative to traditional plastics. PBS is known for its good biodegradability and is used in packaging, agricultural films, and disposable cutlery .
Pharmaceutical Intermediates
In the pharmaceutical industry, ammonium succinate is utilized as an intermediate for the synthesis of various drugs. It is involved in the production of pyrrolidinones , which are used as building blocks for a range of pharmaceutical compounds, including nootropics and anticonvulsants .
Chemical Evolution Studies
Ammonium succinate is significant in the study of chemical evolution . It is considered a key molecule in prebiotic chemistry, providing insights into the stability and reactivity of organic compounds under early Earth conditions. Research involving the radiolysis of ammonium succinate helps understand the formation of biologically relevant compounds from simpler molecules .
Food Additives
As a food additive, ammonium succinate is used to enhance flavor and as an acidity regulator. It imparts a savory taste to various food products and is also used in the formulation of certain dietary supplements due to its role in the Krebs cycle , contributing to energy production in cells .
Industrial Solvents
The compound finds application in the creation of industrial solvents . Ammonium succinate can be converted into solvents like N-methyl-2-pyrrolidone (NMP), which is widely used in the petrochemical industry for extraction and as a cleaning agent due to its low toxicity and high solvency power .
Deicing Agents
In colder regions, ammonium succinate is researched for use as a deicing agent . It is considered a potential eco-friendly alternative to traditional deicing chemicals, offering a lower risk of environmental contamination and corrosion when used on roads and runways .
Cement Additives
The construction industry explores the use of ammonium succinate as a cement additive . It can improve the properties of cement by acting as a grinding aid, enhancing the efficiency of the grinding process and the performance of the final product .
Cosmetics and Personal Care
Lastly, ammonium succinate is incorporated into cosmetics and personal care products . It functions as a buffering agent, maintaining the desired pH level in products like lotions, creams, and shampoos, ensuring stability and skin compatibility .
Wirkmechanismus
Target of Action
Ammonium succinate primarily targets the tricarboxylic acid (TCA) cycle , a central metabolic network in most organisms . It also interacts with AMT-type ammonium transporters in plants, which are crucial for high-affinity ammonium uptake .
Mode of Action
Ammonium succinate interacts with its targets by triggering rapid changes in cytosolic pH, gene expression, and post-translational modifications of proteins . This leads to coordinated ammonium uptake, enhanced ammonium assimilation, altered oxidative and phytohormonal status, and reshaped root system architecture .
Biochemical Pathways
Ammonium succinate affects the TCA cycle, leading to the production of succinate, a key intermediate in this cycle . Succinate can exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space, changing gene expression patterns, modulating the epigenetic landscape, or demonstrating hormone-like signaling . It also influences the glutamine synthetase (GS)/glutamate synthase (GOGAT) and the glutamate dehydrogenase (GDH)/aspartate aminotransferase (AspAT) pathways, which facilitate the conversion of α-ketoglutarate (AKG) and ammonium into glutamate and glutamine .
Pharmacokinetics
Pharmacokinetics is principally used to quantitatively assess the adme properties of drugs within a living organism that determine the safety and effectiveness of drugs .
Result of Action
The action of ammonium succinate results in molecular and cellular effects such as apoplastic acidification, coordinated ammonium uptake, enhanced ammonium assimilation, altered oxidative and phytohormonal status, and reshaped root system architecture . It also leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, which enhances inflammatory responses .
Action Environment
Environmental factors significantly influence the action of ammonium succinate. For instance, soil conditions must be particular to cause ammonium toxicity, e.g., when plenty of ammonium is released from applied N fertilizers or from rapid ammonification of organic matter in waterlogged and acidic soils, where nitrification is inhibited . Also, the presence of a high radiation field can affect the stability of ammonium succinate .
Safety and Hazards
Ammonium succinate should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Succinic acid, from which ammonium succinate is derived, is considered as one of the top value added bio-based chemicals . The use of ammonium hydroxide as base, leading to the production of di-ammonium succinate, lends itself to post-fermentative production of pyrrolidinones . Several technologies for the fermentation-based production of succinic acid and the subsequent conversion to useful products are currently commercialized .
Eigenschaften
IUPAC Name |
diazanium;butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPVZLSLOHJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062279 | |
| Record name | Ammonium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium succinate | |
CAS RN |
2226-88-2, 15574-09-1 | |
| Record name | Ammonium succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diammonium succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTZ9PEC9JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ammonium succinate?
A1: Ammonium succinate has a molecular formula of C4H14N2O4 and a molecular weight of 154.17 g/mol. []
Q2: Is there spectroscopic data available for ammonium succinate?
A2: Yes, studies have characterized ammonium succinate using techniques like Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and X-ray powder diffraction (WXRD). [] These techniques provide insights into the compound's structure, bonding, and crystalline properties.
Q3: What is the role of ammonium succinate in the production of polybutylene succinate (PBS)?
A3: Ammonium succinate serves as a monomer in the synthesis of PBS, a biodegradable plastic. It reacts with 1,4-butanediol via a two-stage melt polycondensation process to yield high molecular weight PBS. [, ]
Q4: Can ammonium succinate be used to produce fully biobased PBS?
A4: Yes, research indicates the successful synthesis of fully biobased PBS using biomass-derived ammonium succinate and 1,4-butanediol as monomers. [] This method utilizes an efficient composite catalyst system and a three-step polymerization process.
Q5: Are there other industrial applications for ammonium succinate?
A5: Ammonium succinate is used as a tin slag reducer in the electronic processing industry. This helps in reusing the tin slag, improving welding and product quality. [] It is also a component in windshield washing fluids, enhancing ice removal and preventing ice formation. []
Q6: How does ammonium succinate affect the production of clavine alkaloids in Claviceps purpurea?
A6: Ammonium succinate is an optimal nitrogen source for Claviceps purpurea cultures producing clavine alkaloids. Studies demonstrate enhanced yields when using higher concentrations of ammonium succinate in the growth medium. [, ]
Q7: What is the effect of ammonium succinate on fluorescein production in microorganisms?
A7: Research shows that ammonium succinate, when used as a nitrogen source, influences fluorescein pigment production in certain microorganisms. Optimal production was observed at a specific concentration of ammonium succinate alongside essential ions like phosphate, magnesium, sulfate, and iron. []
Q8: Does ammonium succinate impact tyrothricin production in Bacillus brevis?
A8: Yes, Bacillus brevis can utilize ammonium succinate as the sole nitrogen source for growth and tyrothricin production in submerged cultures. Adding B-vitamins, particularly biotin, to the medium enhances antibiotic yield. []
Q9: Can ammonium succinate be used as a substitute for ammonium sulfate in protein crystallography?
A9: Yes, ammonium succinate has proven to be a viable alternative to ammonium sulfate for protein crystallization. []
Q10: How does ammonium succinate affect adenine nucleotide metabolism in aged rats?
A10: Studies show that aged rat livers exhibit lower total adenine nucleotide content compared to younger rats. [, ] While fasting or potassium succinate injection did not improve this, administration of ammonium succinate to aged rats normalized the adenine nucleotide pool in their livers. []
Q11: Are there any known effects of ammonium succinate on nitrogen fixation in bacteria?
A12: Research on Azotobacter chroococcum revealed that increasing ammonium ion concentrations, including those from ammonium succinate, led to a proportional repression of nitrogenase activity. [, ] This suggests that the presence of readily available nitrogen sources like ammonium succinate can inhibit biological nitrogen fixation in certain bacteria.
Q12: Does ammonium succinate influence microbial activity in soil environments?
A13: In a study on landfill cover soil, the addition of mitomycin C, a compound known to induce a viral shunt, led to increased levels of ammonium and succinate, potentially released from lysed cells. [] This observation suggests a potential link between viral activity, microbial lysis, and the release of specific compounds like ammonium succinate in the soil.
Q13: What is known about the safety profile of ammonium succinate?
A14: While ammonium succinate is generally recognized as safe for specific applications, more research is needed to fully elucidate its toxicological profile and potential long-term effects. []
Q14: What are the environmental implications of using ammonium succinate?
A15: The environmental impact of ammonium succinate requires further investigation. Its use in industrial processes and potential release into the environment necessitates assessments of its biodegradability and potential for ecotoxicological effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

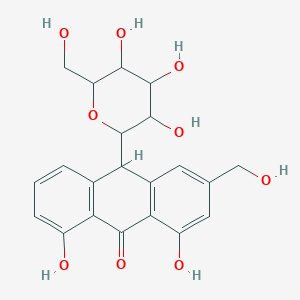


![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)
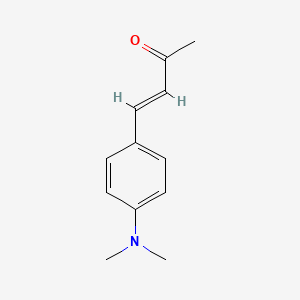
![2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1195237.png)

![(9S,10S,11R,15S,18S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195240.png)
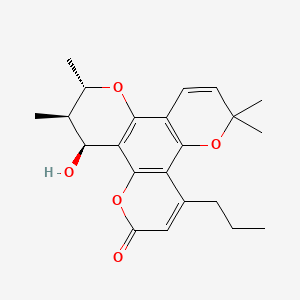
![(2S,3S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanamide](/img/structure/B1195243.png)

